molecular formula C21H21N5O3S B3643017 N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3643017
M. Wt: 423.5 g/mol
InChI Key: IMOLEVBDXKBIPZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a triazole ring, a nitrophenyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid.

    Introduction of the Prop-2-en-1-yl Group: This step involves an alkylation reaction where the triazole ring is reacted with an alkyl halide.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed through a thiolation reaction, where a thiol group is introduced to the triazole ring.

    Attachment of the Dimethylphenyl Group: The final step involves an acylation reaction where the dimethylphenyl group is attached to the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The triazole ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines can be used under appropriate conditions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antifungal, or anticancer agent due to the presence of the triazole ring and nitrophenyl group.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide depends on its application:

    Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • **N-(3,4-dimethylphenyl)-2-{[5-(4-chlorophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • **N-(3,4-dimethylphenyl)-2-{[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Uniqueness

N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the nitrophenyl group, which can impart specific electronic and steric properties that influence its reactivity and biological activity.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[[5-(4-nitrophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-4-11-25-20(16-6-9-18(10-7-16)26(28)29)23-24-21(25)30-13-19(27)22-17-8-5-14(2)15(3)12-17/h4-10,12H,1,11,13H2,2-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOLEVBDXKBIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(3,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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